The synthesis of butobarbital-d5 involves several steps that modify the original butabarbital structure. The general method includes:
This multi-step synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of butobarbital-d5 .
The molecular structure of butobarbital-d5 can be represented by its IUPAC name, 5-(butan-2-yl)-5-ethyl-1,3-diazinane-2,4,6-trione, and its molecular formula is . The presence of deuterium atoms (D) in place of hydrogen atoms in specific locations enhances its stability and makes it suitable for analytical applications.
CCC(C)C1(CC)C(=O)NC(=O)NC1=O
The structure features a diazinane ring with multiple carbonyl groups, contributing to its pharmacological properties.
Butobarbital-d5 participates in various chemical reactions typical of barbiturates, including:
These reactions are critical for understanding the metabolism and elimination pathways of butobarbital-d5 in biological systems .
Butobarbital-d5 functions primarily as a central nervous system depressant. Its mechanism involves:
The pharmacokinetic profile indicates rapid absorption and distribution across tissues, particularly in the brain, where it exerts its effects .
Relevant data indicate that butobarbital-d5 has a long elimination half-life (approximately 100 hours), making it suitable for specific therapeutic applications .
Butobarbital-d5 finds applications primarily in scientific research:
Its isotopic labeling enhances detection sensitivity and specificity during analytical procedures .
The synthesis of Butabarbital-D5 (5-allyl-5-((2-methylpropyl-D5) barbituric acid) employs strategic deuterium labeling to create a stable isotopologue suitable for isotope dilution mass spectrometry. This deuterated internal standard features five deuterium atoms incorporated at the 2-methylpropyl side chain (positions C8 and C9 in the structure), replacing all hydrogen atoms in the isobutyl group while maintaining the allyl moiety unchanged. This precise labeling pattern is confirmed through SMILES notation (O=C(N1)NC(C(C([2H])([2H])C([2H])([2H])[2H])(C(C)CC)C1=O) and InChI key documentation [1] [4].
Two primary synthetic approaches enable deuterium integration:
The latter approach predominates in certified reference materials like Cerilliant® Butabarbital-D5, where isotopic integrity is paramount for accurate quantification in forensic and clinical toxicology applications using GC/MS or LC/MS techniques [1] [4]. The molecular stability arises from the strong C-D bonds, which exhibit approximately 6-10 times greater kinetic isotope effect compared to C-H bonds, reducing metabolic scrambling during analytical procedures.
Table 1: Structural Characteristics of Butabarbital-D5
Characteristic | Specification | Analytical Significance |
---|---|---|
Deuterium Positions | C8H₂D₃-C9H₂D₂ (2-methylpropyl group) | Minimizes deuterium exchange; maintains structural homology |
Isotopic Purity | >99% (certified reference material) | Reduces isotopic interference in mass spectrometry |
Molecular Formula | C₁₀H₁₁D₅N₂O₃ | Distinct molecular mass shift (+5 Da) |
Labeling Pattern | Aliphatic side chain only | Preserves reactive sites identical to non-deuterated analog |
The synthesis of deuterated barbiturates diverges significantly from conventional barbiturate manufacturing, prioritizing isotopic fidelity over bulk production. Traditional butabarbital synthesis employs diethyl malonate chemistry with sodium ethoxide-mediated alkylation, as reflected in patent CN103787988B [3] [5]. However, deuterated analogs require specialized pathways:
Butabarbital-D5 production leverages the de novo approach, evidenced by its certification as a single-component solution (100 µg/mL in methanol) with documented suitability for GC and LC applications [1] [4]. Regulatory advantages significantly differentiate its production: unlike Schedule III barbiturates, Butabarbital-D5 qualifies for US DEA exemption (21 CFR §1308.13) and Canada's Test Kit Registration (#61-1067), eliminating registration barriers and import authorizations for clinical laboratories [2].
Table 2: Synthetic Route Comparison for Deuterated Barbiturates
Parameter | Traditional Barbiturate Synthesis | Deuterated Barbiturate Synthesis |
---|---|---|
Key Alkylating Agent | Allyl bromide + isobutyl bromide | Allyl bromide + 2-methylpropyl-D5 bromide |
Typical Yield (Crude) | 60-70% | 45-55% (lower due to isotopic handling) |
Purification Complexity | Multiple recrystallizations | Single-step chromatographic purification |
Regulatory Status | Controlled substance (Schedule III) | DEA-exempt chemical preparation [2] |
Primary Application | Pharmaceutical manufacturing | Analytical reference standard |
Final Product Form | Solid crystalline powder | Methanolic solution (100 µg/mL) in sealed ampules [1] |
Synthesis of high-purity Butabarbital-D5 demands precise reaction parameter control to preserve deuterium labels while maximizing yield:
Post-synthesis handling is equally crucial: storage at -20°C in flame-sealed ampules maintains both chemical stability (preventing barbiturate hydrolysis) and isotopic integrity. The certified concentration (100 µg/mL ± 1%) requires rigorous QC via LC-MS/MS with non-deuterated analog separation to confirm isotopic purity and absence of back-exchange [1].
Table 3: Optimized Reaction Parameters for Butabarbital-D5 Synthesis
Reaction Stage | Parameter | Standard Condition | Deuterated Analog Optimization | Rationale |
---|---|---|---|---|
Alkylation | Temperature | 20-40°C | 30°C | Minimizes solvent evaporation while preventing thermal decomposition |
Catalyst Concentration | 5-20% NaOEt | 12% NaOEt | Balances reactivity against ethoxide-mediated deuterium exchange | |
Reaction Time | 10-30h | 22h | Compensates for kinetic isotope effect in D5-alkyl bromide | |
Cyclization | Acidification Agent | HCl (10-35%) | 18% HCl | Controlled protonation prevents pH-induced deuterium exchange |
pH for Precipitation | 2-6 | 3 | Maximizes yield while minimizing acid-catalyzed deuterium loss | |
Final Formulation | Storage Temperature | Ambient | -20°C | Prevents thermal degradation and solvent evaporation |
Packaging | Glass bottle | Sealed glass ampule (1mL) | Eliminates oxygen/moisture ingress and ensures single-use integrity [1] [4] |
The industrial production of Butabarbital-D5 exemplifies how niche isotopic compounds achieve scalability despite complex synthesis:
Current production scales reach 500-1000 ampules per batch, with stringent QC via isotope ratio mass spectrometry. The aqueous ethanolic recrystallization (15:1 ethanol-water ratio) described in patent CN103787988B has been adapted for deuterated analogs, achieving >99.5% chemical purity without redistillation [5]. Future scalability enhancements include continuous-flow hydrogen-deuterium exchange reactors for precursor synthesis and automated ampule filling under nitrogen atmosphere to extend shelf-life beyond current 24-month limits at -20°C storage.
Table 4: Industrial Production Metrics for Butabarbital-D5
Production Aspect | Laboratory Scale | Industrial Scale | Scalability Advantage |
---|---|---|---|
Batch Size | 5-10 ampules | 500-1000 ampules | DEA-exempt status eliminates batch size restrictions [2] |
Purification Method | Column chromatography | Recrystallization (ethanol-water 1:5 ratio) | Reduced solvent consumption; higher throughput [5] |
Quality Control | Single-point calibration | Multi-lab certification (ISO 17034/ISO 17025) | Meets forensic and clinical accreditation requirements |
Packaging | Manual ampule sealing | Automated filling under N₂ atmosphere | Prevents oxidative degradation; ensures concentration accuracy |
Global Distribution | Limited by import permits | Health Canada Test Kit Registration #61-1067 | Eliminates country-specific narcotics authorizations [2] |
Table 5: Compound Summary: Butabarbital-D5
Property | Specification |
---|---|
Systematic Name | 5-allyl-5-((2,2-dimethylpropyl-D5)) barbituric acid |
Trade Designation | Butabarbital-D5 (Cerilliant® B-065) |
Chemical Formula | C₁₀H₁₁D₅N₂O₃ |
Concentration | 100 μg/mL in methanol [1] [4] |
Packaging | Ampule of 1 mL (sealed under inert gas) |
Storage Conditions | -20°C (protect from light) |
Primary Applications | Internal standard for GC/MS or LC/MS in clinical toxicology, forensic analysis, pain prescription monitoring [1] [2] |
Regulatory Status | US DEA-exempt; Canada Test Kit #61-1067 [2] |
Key Identifiers | SMILES: O=C(N1)NC(C(C([2H])([2H])C([2H])([2H])[2H])(C(C)CC)C1=O; InChIKey: ZRIHAIZYIMGOAB-ZTIZGVCASA-N [1] |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3